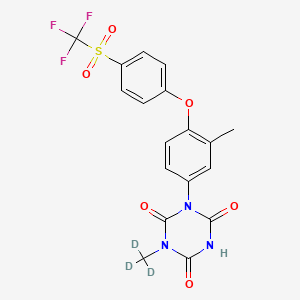

Ponazuril-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

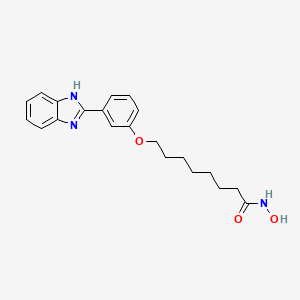

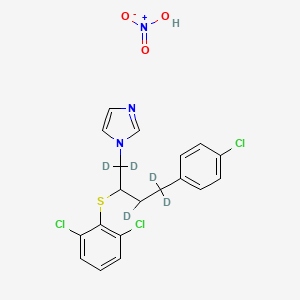

Ponazuril-d3 is a deuterated form of Ponazuril, a triazine anticoccidial drug. It is primarily used in veterinary medicine to treat protozoal infections, such as equine protozoal myeloencephalitis in horses, caused by Sarcocystis neurona . This compound is a stable isotope-labeled compound, which makes it useful in various scientific research applications, including pharmacokinetic studies.

Preparation Methods

The preparation of Ponazuril-d3 involves several synthetic routes and reaction conditions. One method includes the synthesis of 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-nitrobenzene, followed by the reduction to 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-aniline. This intermediate is then converted to 3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-phenyl isocyanate, which undergoes cyclization to form 1-[3-methyl-4-(4-phenoxy trifluoromethyl sulfide)-m-methylphenyl]-1,3,5-triazine-2,4,6-trione, and finally Ponazuril . Industrial production methods focus on optimizing yield and minimizing environmental impact, often avoiding hazardous reagents like phosgene and hydrazine hydrate .

Chemical Reactions Analysis

Ponazuril-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogenation and other substitution reactions can modify the aromatic rings. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide, and halogenating agents like chlorine.

Scientific Research Applications

Ponazuril-d3 has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Helps in studying the metabolism and pharmacokinetics of Ponazuril in various animal models.

Medicine: Investigated for its potential use in treating protozoal infections in animals.

Industry: Used in the development of new veterinary drugs and formulations

Mechanism of Action

Ponazuril-d3 exerts its effects by inhibiting the activity of protozoal enzymes involved in energy metabolism. It targets the apicoplast, an essential organelle in protozoa, disrupting their ability to synthesize fatty acids and other vital compounds. This leads to the death of the protozoal cells and the resolution of the infection .

Comparison with Similar Compounds

Ponazuril-d3 is similar to other triazine compounds like Toltrazuril and Diclazuril. it has unique properties, such as its ability to penetrate the blood-brain barrier, making it effective against central nervous system infections. Unlike Toltrazuril, this compound has a lower toxicity profile and does not affect the host’s immune response .

Similar Compounds

- Toltrazuril

- Diclazuril

- Clazuril

This compound stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity against protozoal infections.

Properties

Molecular Formula |

C18H14F3N3O6S |

|---|---|

Molecular Weight |

460.4 g/mol |

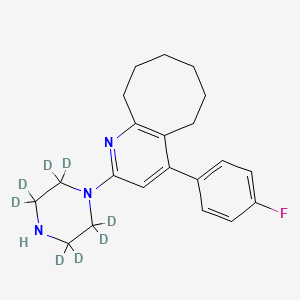

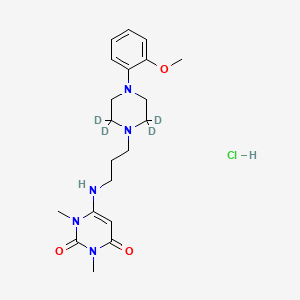

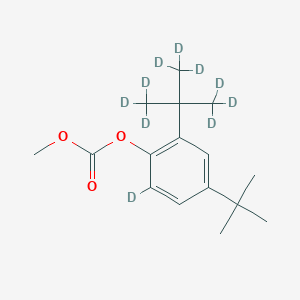

IUPAC Name |

1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |

InChI Key |

VBUNOIXRZNJNAD-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)NC(=O)N(C1=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F)C |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.